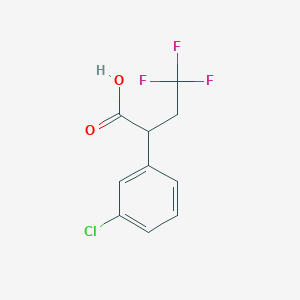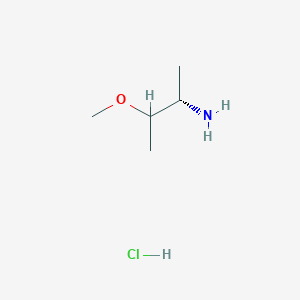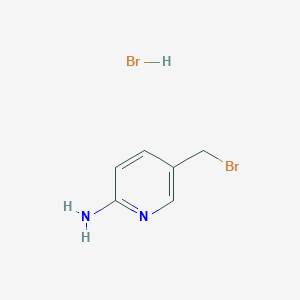
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule. It contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a trifluorobutanoic acid group, which is a four-carbon chain with three fluorine atoms attached and a carboxylic acid group at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-carbon ring with alternating double bonds) with a chlorine atom attached at the 3-position. This would be connected to a four-carbon chain with three fluorine atoms attached to the last carbon, and a carboxylic acid group (a carbon double-bonded to an oxygen and also bonded to a hydroxyl group) at the end .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the electronegative chlorine and fluorine atoms would likely make it relatively polar, which could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid: is a compound that can be used in the synthesis of various pharmaceutical drugs. Its structure is conducive to forming esters and amides, which are common in drug molecules. For instance, it could be used to create novel antispasmodic agents by synthesizing a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine .
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies, which are crucial in drug discovery. It can be used to model interactions with biological targets to predict the binding affinity and activity of potential drug candidates .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXGYYEJVVNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1502758-86-2 | |
| Record name | 2-(3-chlorophenyl)-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)







![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)